molecular formula C7ClF11O B1303403 Perfluorocyclohexanecarbonyl chloride CAS No. 58816-79-8

Perfluorocyclohexanecarbonyl chloride

Cat. No.: B1303403
CAS No.: 58816-79-8
M. Wt: 344.51 g/mol
InChI Key: JBOWALSHDVHATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluorocyclohexanecarbonyl chloride is a chemical compound with the molecular formula C7ClF11O and a molecular weight of 344.51 g/mol . It is also known as undecafluorocyclohexanecarbonyl chloride. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluorocyclohexanecarbonyl chloride can be synthesized from perfluorocyclohexyl carboxylic acid fluoride. The reaction typically involves the use of zinc (II) chloride as a catalyst at a temperature of 185°C . The process is as follows:

    Starting Material: Perfluorocyclohexyl carboxylic acid fluoride.

    Catalyst: Zinc (II) chloride.

    Reaction Temperature: 185°C.

    Product: this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Perfluorocyclohexanecarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, it hydrolyzes to form perfluorocyclohexanecarboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to perfluorocyclohexane derivatives.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.

    Hydrolysis Conditions: Typically carried out in aqueous media at room temperature.

    Reduction Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile, various esters, amides, and thioesters can be formed.

    Hydrolysis Products: Perfluorocyclohexanecarboxylic acid and hydrochloric acid.

    Reduction Products: Perfluorocyclohexane derivatives.

Scientific Research Applications

Perfluorocyclohexanecarbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of perfluorocyclohexanecarbonyl chloride involves its reactivity with nucleophiles and its ability to form stable fluorinated products. The molecular targets and pathways include:

    Nucleophilic Attack: The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack.

    Formation of Stable Products: The presence of multiple fluorine atoms stabilizes the resulting products, making them resistant to further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctanoyl Chloride: Another perfluorinated compound with similar reactivity but different chain length.

    Perfluorobutyryl Chloride: A shorter-chain analog with similar chemical properties.

    Perfluorodecanoyl Chloride: A longer-chain analog with similar applications.

Uniqueness

Perfluorocyclohexanecarbonyl chloride is unique due to its cyclic structure, which imparts distinct physical and chemical properties compared to its linear analogs. The cyclic structure enhances its stability and makes it suitable for specific applications where linear compounds may not perform as well .

Properties

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7ClF11O/c8-1(20)2(9)3(10,11)5(14,15)7(18,19)6(16,17)4(2,12)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOWALSHDVHATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7ClF11O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380760
Record name 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58816-79-8
Record name 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58816-79-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluorocyclohexanecarbonyl chloride
Reactant of Route 2
Perfluorocyclohexanecarbonyl chloride
Reactant of Route 3
Perfluorocyclohexanecarbonyl chloride
Reactant of Route 4
Perfluorocyclohexanecarbonyl chloride
Reactant of Route 5
Perfluorocyclohexanecarbonyl chloride
Reactant of Route 6
Reactant of Route 6
Perfluorocyclohexanecarbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.